Comprehensive Physicochemical Profiling and Synthetic Methodologies of 4-Methyloctan-2-one
Comprehensive Physicochemical Profiling and Synthetic Methodologies of 4-Methyloctan-2-one
Abstract As drug development and complex organic synthesis increasingly rely on branched aliphatic scaffolds, the physicochemical profiling of molecules like 4-methyloctan-2-one (CAS: 27608-01-1) becomes paramount. This technical whitepaper synthesizes the core structural dynamics, thermodynamic properties, and validated synthetic protocols for 4-methyloctan-2-one. Designed for application scientists and synthetic chemists, this guide bridges the gap between theoretical physical chemistry and bench-level execution.
Structural Dynamics and Isomeric Profiling
4-Methyloctan-2-one is a branched aliphatic ketone characterized by a nine-carbon framework (C9H18O)[1]. The presence of the methyl group at the C4 position introduces specific steric parameters that subtly alter the nucleophilic addition trajectory at the C2 carbonyl carbon. Compared to its linear isomer, 2-nonanone, the C4 branch creates a localized steric bulk that can dictate diastereoselectivity in subsequent organometallic additions (e.g., Grignard reactions) via Cram’s rule or Felkin-Anh models.
Understanding the position of 4-methyloctan-2-one within its isomeric landscape is critical for analytical differentiation, particularly when it is utilized as an internal standard in complex biological matrices.
Fig 1. Logical classification of C9H18O structural isomers.
Physicochemical Properties
The physical behavior of 4-methyloctan-2-one is heavily influenced by its branched architecture. The boiling point of 184.0 °C is notably depressed compared to the linear 2-nonanone (190.0 °C)[2]. This boiling point depression is a direct thermodynamic consequence of the methyl branch disrupting the optimal van der Waals packing between the hydrophobic alkyl chains, thereby lowering the energy required for phase transition.
Below is a consolidated table of its core physicochemical properties, essential for calculating partition coefficients and designing purification workflows.
| Property | Value | Analytical Significance | Source |
| IUPAC Name | 4-methyloctan-2-one | Standardized nomenclature | [1] |
| CAS Registry Number | 27608-01-1 | Unique chemical identifier | [1] |
| Molecular Formula | C9H18O | Determines exact mass (142.135 Da) | [1] |
| Molecular Weight | 142.24 g/mol | Required for molarity calculations | [1] |
| Boiling Point | 184.0 °C | Defines GC elution time and distillation limits | [2] |
| Density | 0.832 g/mL | Critical for volumetric solvent partitioning | [3] |
| LogP (XLogP3) | 2.8 | Indicates high lipophilicity for organic extraction | [4] |
| Topological Polar Surface Area | 17.1 Ų | Predicts membrane permeability | [1] |
Synthetic Methodology: The Tsuji-Wacker Oxidation
While 4-methyloctan-2-one can be synthesized via the alkylation of acetylacetone followed by decarboxylation, the most regioselective and modern approach is the Tsuji-Wacker Oxidation of the terminal olefin, 4-methyloct-1-ene[5].
Causality of Experimental Choices
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Catalyst System (PdCl2 / CuCl): Palladium(II) coordinates the terminal olefin, facilitating nucleophilic attack by water. The regioselectivity is strictly governed by Markovnikov's rule, directing the oxygen to the more substituted C2 position. Copper(I) chloride acts as a redox co-catalyst, utilizing atmospheric oxygen to reoxidize the transient Pd(0) back to the active Pd(II) species[5].
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Solvent System (DMF:H2O 7:1): DMF provides the necessary dielectric constant to solubilize both the highly hydrophobic 4-methyloct-1-ene and the inorganic metal salts. Water is not merely a co-solvent; it is the stoichiometric nucleophile required for C-O bond formation.
Fig 2. Step-by-step experimental workflow for the Tsuji-Wacker oxidation.
Step-by-Step Protocol (Self-Validating System)
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Preparation: In a flame-dried 50 mL side-arm round-bottom flask equipped with a magnetic stir bar, add Palladium(II) chloride (18 mg, 0.1 mmol, 10 mol%) and Copper(I) chloride (99 mg, 1.0 mmol, 1.0 equiv)[5].
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Solvation: Introduce 7.5 mL of a pre-mixed N,N-Dimethylformamide (DMF) and deionized water solution (7:1 v/v).
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Atmosphere Exchange: Equip the flask with an O2 balloon. Purge the headspace three times. Allow the catalyst mixture to stir vigorously for 1 hour. Visual Cue: The mixture will transition from a black suspension to a homogenous deep green solution, indicating the formation of the active Cu(II)/Pd(II) catalytic complex.
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Substrate Addition: Inject 4-methyloct-1-ene (126 mg, 1.0 mmol, 1.0 equiv) dropwise via syringe.
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Reaction & Real-Time Validation: Stir at 25 °C for 24 hours.
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Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL Ethyl Acetate, filter through a short silica plug to remove metals, and inject into a GC-MS. The reaction is complete when the olefin molecular ion (m/z 126) is fully consumed and replaced by the ketone peak (m/z 142).
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Quenching: Slowly add 15 mL of 1N HCl. Causality: The acid breaks down the stable palladium-product complexes and neutralizes the basic copper salts, driving the organic product into the free state[5].
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Extraction: Extract the aqueous layer with Diethyl Ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Purify via silica gel flash chromatography (Hexanes:Et2O 9:1) to yield pure 4-methyloctan-2-one as a colorless oil.
Analytical Signatures (GC-MS)
When utilizing 4-methyloctan-2-one as an internal standard or verifying its synthesis, Gas Chromatography-Mass Spectrometry (GC-MS) under electron ionization (EI, 70 eV) is the gold standard.
The molecule exhibits a distinct and highly predictable fragmentation pattern:
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m/z 142 (M+): The intact molecular ion, often weak due to the rapid cleavage of the aliphatic chain.
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m/z 43 (Base Peak): Generated via α -cleavage adjacent to the carbonyl group, yielding the highly stable acylium ion [CH3C≡O]+ .
m/z 58 (McLafferty Rearrangement): A hallmark diagnostic peak for methyl ketones possessing a γ -hydrogen. The molecule undergoes a six-membered cyclic transition state, cleaving the α
β carbon bond and transferring the γ -hydrogen to the carbonyl oxygen, resulting in the acetone enol radical cation [CH2=C(OH)CH3]∙+ .The presence of the C4 methyl branch alters the secondary hydrocarbon fragmentation cascade (e.g., m/z 71 and 85), allowing the mass spectral deconvolution software to easily distinguish 4-methyloctan-2-one from endogenous linear ketones in biological or environmental samples.
References
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National Center for Biotechnology Information (NIH). "4-Methyloctan-2-one | C9H18O | CID 119615 - PubChem." PubChem Database. Available at:[Link]
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National Center for Biotechnology Information (NIH). "(4R)-4-methyloctan-2-one | C9H18O | CID 12827679 - PubChem." PubChem Database. Available at:[Link]
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Stenutz. "4-methyloctan-2-one - Physicochemical Properties." Stenutz Chemical Database. Available at:[Link]
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Michel, B. W., et al. "Catalyst-Controlled Wacker-Type Oxidation of Homoallylic Alcohols in the Absence of Protecting Groups." PubMed Central (PMC). Available at:[Link]
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ResearchGate. "Partition coefficients of ketones, phenols, aliphatic and aromatic acids, and esters in n-hexane/nitromethane." ResearchGate Publications. Available at: [Link]
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